Product packaging for 4-Hydroxyquinoline-5-carbonyl chloride(Cat. No.:)

4-Hydroxyquinoline-5-carbonyl chloride

Cat. No.: B12875889
M. Wt: 207.61 g/mol
InChI Key: XWDWRHNRABJLQC-UHFFFAOYSA-N
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Description

4-Hydroxyquinoline-5-carbonyl chloride is a high-purity chemical building block designed for advanced research and development applications. This compound features a reactive acyl chloride group attached to the quinoline scaffold, making it a versatile intermediate for constructing more complex molecules, particularly through amidation and esterification reactions. Its molecular structure, which combines the privileged quinoline core with a handle for further functionalization, is of significant interest in medicinal chemistry and materials science. As a key derivative of 4-hydroxyquinoline, this reagent is primarily used in pharmaceutical research for the synthesis of potential therapeutic agents . Researchers value it for creating amide and ester derivatives that can be screened for various biological activities. The compound must be handled with appropriate safety precautions. It is strictly for professional laboratory use. This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6ClNO2 B12875889 4-Hydroxyquinoline-5-carbonyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

4-oxo-1H-quinoline-5-carbonyl chloride

InChI

InChI=1S/C10H6ClNO2/c11-10(14)6-2-1-3-7-9(6)8(13)4-5-12-7/h1-5H,(H,12,13)

InChI Key

XWDWRHNRABJLQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=O)C=CNC2=C1)C(=O)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Hydroxyquinoline 5 Carbonyl Chloride and Its Analogues

Classical Cyclization Approaches to the 4-Hydroxyquinoline (B1666331) Core

The construction of the 4-hydroxyquinoline scaffold is a cornerstone of quinoline (B57606) chemistry, with several classical methods remaining relevant and subject to modern adaptations. These reactions typically involve the condensation of anilines with a three-carbon component to form the heterocyclic ring system.

Gould-Jacobs Reaction and its Modern Adaptations

The Gould-Jacobs reaction is a widely utilized method for the synthesis of 4-hydroxyquinolines. nih.gov The process commences with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate, to form an anilidomethylenemalonic ester intermediate. nih.gov This is followed by a thermal cyclization, a 6-electron electrocyclic reaction, to yield a 4-hydroxy-3-carboalkoxyquinoline. Subsequent saponification of the ester group to a carboxylic acid, followed by decarboxylation, affords the 4-hydroxyquinoline core. nih.gov

The mechanism initiates with a nucleophilic attack from the nitrogen of the aniline onto the malonic ester derivative, leading to the formation of a condensation product with the loss of ethanol (B145695). nih.gov The subsequent high-temperature cyclization is a key step, forming the quinoline ring system. nih.gov

Modern adaptations of the Gould-Jacobs reaction have focused on improving reaction efficiency and conditions. A significant advancement is the use of microwave irradiation, which can dramatically shorten reaction times and improve yields compared to conventional heating methods. wikipedia.orgresearchgate.netresearchgate.netasianpubs.org Solvent-free conditions, often coupled with microwave heating, represent a green chemistry approach, reducing environmental impact and simplifying product isolation. researchgate.netasianpubs.org

Table 1: Comparison of Classical and Modern Gould-Jacobs Reaction Conditions

ParameterClassical MethodModern Adaptation (Microwave)
Heating Conventional (reflux)Microwave Irradiation
Reaction Time Several hoursMinutes
Solvents High-boiling solvents (e.g., diphenyl ether)Often solvent-free or low-boiling solvents
Yields Often low to moderateGenerally improved
Work-up Can be complexOften simplified

Conrad-Limpach Synthesis Variations

The Conrad-Limpach synthesis provides an alternative and effective route to 4-hydroxyquinolines. This method involves the condensation of an aniline with a β-ketoester. acs.org The reaction is highly dependent on temperature, which dictates the final product. At lower temperatures (kinetic control), the reaction favors the formation of a β-aminoacrylate, which then cyclizes upon heating to yield a 4-hydroxyquinoline. acs.org

Conversely, at higher temperatures (thermodynamic control), the reaction can proceed via the Knorr quinoline synthesis pathway, where the aniline attacks the ester group of the β-ketoester, leading to a β-ketoanilide intermediate that cyclizes to form a 2-hydroxyquinoline. acs.org Therefore, careful temperature control is crucial for the selective synthesis of the desired 4-hydroxyquinoline isomer.

The cyclization step in the Conrad-Limpach synthesis typically requires high temperatures, often around 250 °C. acs.org The choice of solvent is critical for achieving high yields. While early procedures were conducted without a solvent, resulting in moderate yields, the use of high-boiling inert solvents like mineral oil or diphenyl ether has been shown to significantly increase yields, in some cases up to 95%. acs.orgnih.gov Research has also explored a variety of other high-boiling solvents to optimize the process, with a general trend of improved yields with increasing solvent boiling point. nih.gov

Table 2: Effect of Solvent Boiling Point on Conrad-Limpach Reaction Yield

SolventBoiling Point (°C)Yield (%)
Methyl benzoate20025
Ethyl benzoate21334
Propyl benzoate23065
Isobutyl benzoate24066
2-Nitrotoluene22251
1,2,4-Trichlorobenzene21354
Dowtherm A25765
2,6-di-tert-butylphenol25365
Data sourced from a study on the synthesis of a 4-hydroxyquinoline derivative. nih.gov

Dehydrogenation Strategies from 4-Keto-1,2,3,4-tetrahydroquinolines

An alternative approach to constructing the aromatic 4-hydroxyquinoline core involves the dehydrogenation, or oxidation, of a pre-formed 4-keto-1,2,3,4-tetrahydroquinoline ring system. This method is particularly useful when the corresponding tetrahydroquinoline is more readily accessible. The process involves the removal of hydrogen atoms to introduce aromaticity.

A variety of oxidizing agents can be employed for this transformation. Palladium on carbon (Pd/C) is a common and effective heterogeneous catalyst for such dehydrogenation reactions. rsc.org The reaction is typically carried out at elevated temperatures in the presence of a hydrogen acceptor. Another effective reagent is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a strong oxidizing agent known for its utility in the dehydrogenation of hydroaromatic compounds. nih.gov

Table 3: Reagents for Dehydrogenation of Tetrahydroquinolines

ReagentTypeConditionsNotes
Palladium on Carbon (Pd/C) Heterogeneous CatalystHigh temperature, often with a hydrogen acceptorWidely used, catalyst can be recycled. rsc.org
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) Homogeneous OxidantMild conditions, often at room temperatureHigh efficiency for many substrates. nih.gov
Manganese Dioxide (MnO₂) Heterogeneous OxidantVaries, often requires activation and excess reagentA classical and cost-effective oxidant.
o-Quinone-based catalysts Homogeneous CatalystCan proceed under ambient air at room temperatureA modern, modular catalytic system. acs.org

Synthesis of Carbonyl Chloride Functionality

Once the 4-hydroxyquinoline core is established, the next critical phase is the introduction of the carbonyl chloride group at the 5-position. This is typically achieved through a two-step sequence involving the creation of a carboxylic acid precursor, followed by its conversion to the more reactive carbonyl chloride.

Carboxylic Acid Precursors and Derivatization Routes

The synthesis of the key intermediate, 4-hydroxyquinoline-5-carboxylic acid, is a challenging step. One potential route involves the creation of a 5-cyano-4-hydroxyquinoline, which can then be hydrolyzed to the corresponding carboxylic acid. The synthesis of 5-cyano-4-hydroxyquinoline has been reported starting from m-cyanoaniline, following a pathway analogous to the Gould-Jacobs reaction. lookchem.com The initial product is 3-carboxy-5-cyano-4-hydroxyquinoline, which is then decarboxylated by heating in a high-boiling solvent like diphenyl ether to yield 5-cyano-4-hydroxyquinoline. lookchem.com The subsequent hydrolysis of the cyano group to a carboxylic acid would provide the desired precursor.

Other classical methods for the synthesis of quinoline carboxylic acids, such as the Pfitzinger reaction (from isatin) or the Doebner reaction (from an aniline, an aldehyde, and pyruvic acid), could potentially be adapted for this specific target, though this would require appropriately substituted starting materials. jptcp.com The Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group, is another versatile method for quinoline synthesis that could be explored for this purpose. lookchem.com

Thionyl Chloride Mediated Halogenation for Acyl Chloride Formation

The conversion of a carboxylic acid to a carbonyl chloride (or acyl chloride) is a standard transformation in organic synthesis, rendering the carboxyl group more susceptible to nucleophilic attack. Thionyl chloride (SOCl₂) is the most commonly employed reagent for this purpose due to its effectiveness and the convenient nature of its byproducts. google.comgoogle.com

The reaction of a carboxylic acid with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is a much better leaving group. google.com A chloride ion, generated during the reaction, then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group. google.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride product. google.com

For aromatic carboxylic acids, the reaction with thionyl chloride can often be carried out neat (without a solvent) at reflux temperature. organic-chemistry.org In cases where a solvent is required, non-reactive aromatic solvents such as toluene (B28343) or chlorobenzene (B131634) can be used. organic-chemistry.org The successful conversion of 4-hydroxyquinoline-3-carboxylic acid to its corresponding acid chloride using thionyl chloride in refluxing benzene (B151609) has been documented, demonstrating the applicability of this method to the 4-hydroxyquinoline system.

Regioselective Functionalization of the Quinoline System

Achieving regioselectivity is a paramount challenge in the synthesis of polysubstituted quinolines. The electronic nature of the quinoline ring dictates that certain positions are more reactive than others, but modern synthetic methods allow for precise functionalization at nearly any position through strategic use of directing groups and catalysts. nih.govnih.gov

Directed C–H functionalization has emerged as a powerful, atom-economical strategy for modifying complex molecules. nih.govchemrxiv.org For the 4-hydroxyquinoline scaffold, multiple positions can be selectively functionalized by programming a sequence of reactions using different directing groups. chemrxiv.orgchemrxiv.org

A notable strategy involves using the inherent functionalities of a "programmed" 4-hydroxyquinoline substrate. chemrxiv.org For example:

N-Oxide as a Directing Group: The transformation of the quinoline nitrogen to an N-oxide directs metal catalysts to the C-2 and C-8 positions. chemrxiv.orgchemrxiv.org

4-Oxo Group as a Directing Group: The 4-hydroxyquinoline core exists in tautomeric equilibrium with the 4-quinolone form. The carbonyl oxygen of the 4-quinolone can act as a directing group to guide functionalization to the C-5 position. chemrxiv.orgchemrxiv.org This is particularly relevant for the synthesis of the title compound's precursors.

Removable Directing Groups: A carbamoyl (B1232498) group can be installed at the 4-hydroxy position. This group not only protects the hydroxyl but can also facilitate an anionic Fries rearrangement to install a carboxamide at the C-3 position, which subsequently releases the 4-oxo group for C-5 functionalization. chemrxiv.org

This programmed approach allows for the sequential and selective decoration of the 4-hydroxyquinoline core at four different positions (C-8, C-2, C-3, and C-5), providing a powerful tool for generating chemical diversity. chemrxiv.org

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the functionalization of quinoline rings with high efficiency and selectivity. nih.govscilit.com A variety of metals have been employed to catalyze diverse transformations at different positions of the quinoline nucleus. nih.govacs.org

Palladium (Pd): Palladium is one of the most versatile metals for C-H functionalization. While Pd-catalyzed reactions on quinoline N-oxides are often highly selective for the C-2 position, specific conditions have been developed to achieve remarkable C-8 selectivity. acs.orgacs.org This divergent selectivity is influenced by factors such as ligands, solvents, and additives. acs.org

Rhodium (Rh): Rhodium catalysts have been used extensively for the C-H activation and functionalization of quinoline N-oxides, showing excellent regioselectivity for the C-8 position. researchgate.net

Ruthenium (Ru): Ruthenium catalysts have also been successfully applied in the direct arylation of C-H bonds in quinoline derivatives. nih.govresearchgate.net

Copper (Cu) and Nickel (Ni): These more earth-abundant metals are also effective for certain C-H functionalization reactions on quinolines and related heterocycles. nih.gov

Table 2: Examples of Metal-Catalyzed C-H Functionalization of Quinoline Derivatives

Metal Catalyst Substrate Position(s) Functionalized Reaction Type Reference
Palladium(II) Acetate Quinoline N-Oxide C-8 Arylation acs.orgacs.org
Rhodium(III) complexes Quinoline N-Oxide C-8 Alkylation researchgate.net
Ruthenium(II) complexes N-(quinolin-8-yl)carboxamide C-5 of the carboxamide-bearing ring Arylation nih.gov

Palladium-catalyzed carbonylation reactions are a powerful method for introducing a carbonyl group (C=O) into an organic molecule, a key step in forming the precursor carboxylic acid or its derivatives. nih.gov These reactions typically involve the reaction of an aryl or vinyl halide/triflate with carbon monoxide in the presence of a palladium catalyst. In the context of quinoline synthesis, palladium-catalyzed carbonylative annulation of alkyne-tethered o-iodoanilines has been used to construct 3,4-disubstituted 2-quinolones. capes.gov.br Similarly, the carbonylation of vinyl bromides bearing an amide group can yield quinolin-2(1H)-ones. nih.gov These methods highlight the utility of palladium catalysis in building the core structure and installing the necessary carbonyl functionality that can later be converted to a carbonyl chloride.

Novel Synthetic Routes and Sustainable Methodologies

The development of synthetic routes that are both innovative and environmentally sustainable is a major focus of modern chemistry. researchgate.netnih.gov This paradigm shift is evident in the synthesis of quinoline derivatives, where green chemistry principles are increasingly being applied. ijpsjournal.comresearchgate.net

Sustainable approaches aim to minimize waste, reduce energy consumption, and use less hazardous materials. researchgate.netnih.gov Key strategies include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating. ijpsjournal.comresearchgate.net

Use of Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water or ethanol is a central tenet of green chemistry. researchgate.netresearchgate.net

Development of Reusable Catalysts: The use of solid-supported or heterogeneous catalysts, which can be easily recovered and reused, improves the economic and environmental profile of a synthesis. researchgate.net For example, the reusable solid acid catalyst Nafion NR50 has been used for the Friedländer quinoline synthesis. mdpi.com

Catalyst-Free Techniques: In some cases, reactions can be performed under catalyst-free conditions, further simplifying the process and reducing waste. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and often improving yields in the construction of heterocyclic systems, including quinolines. The application of microwave irradiation to the Gould-Jacobs reaction, a cornerstone for 4-hydroxyquinoline synthesis, has proven particularly effective for producing analogues. researchgate.netasianpubs.org This reaction typically involves the condensation of an aniline with a malonic ester derivative, such as diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization. wikipedia.org

The use of microwave heating can dramatically shorten the reaction times for both the initial condensation and the subsequent high-temperature cyclization step. asianpubs.org For instance, an efficient microwave-assisted procedure has been reported for the synthesis of ethyl-quinolone-4-one-3-carboxylates from substituted anilines and DEEM in the presence of diphenyl ether. rsc.org Subsequent microwave-assisted hydrolysis of the resulting ester yields the corresponding quinolone-4-one-3-carboxylic acid in very good to excellent yields. rsc.org This approach offers significant advantages with very short reaction times and good yields over a wide range of substrates. rsc.org

To obtain the specific 5-carboxy analogue, this methodology can be applied to an appropriate meta-substituted aniline, such as 3-aminobenzoic acid. The Gould-Jacobs reaction is known to be effective for anilines bearing electron-donating or withdrawing groups at the meta-position. wikipedia.org The cyclization of the intermediate formed from 3-aminobenzoic acid and DEEM would theoretically yield a mixture of 5- and 7-carboxy-4-hydroxyquinolines, from which the desired 5-carboxy isomer can be isolated.

Table 1: Examples of Microwave-Assisted Synthesis of Quinolone Carboxylic Acid Analogues

Starting AnilineReagentProductConditionsYieldReference
p-Substituted anilinesDiethyl ethoxymethylenemalonateEthyl-quinolone-4-one-3-carboxylatesMW, Diphenyl ether, 80°CGood rsc.org
Ethyl-quinolone-4-one-3-carboxylates(Hydrolysis)Quinolone-4-one-3-carboxylic acidsMWVery good to excellent rsc.org
Furo[2,3-d]pyrimidine-4-aminesDiethyl ethoxymethylenemalonateEthyl 4-oxofuro[3,2-e]pyrimidine-3-carboxylatesMW, Solvent-freeHigh researchgate.net

One-Pot Synthetic Transformations

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of operational simplicity, resource efficiency, and reduced waste generation. Several one-pot methodologies have been developed for the synthesis of quinolone and quinoline carboxylic acid frameworks, which are applicable to the synthesis of 4-hydroxyquinoline-5-carboxylic acid analogues. nih.govmdpi.com

A prominent strategy involves domino protocols that combine condensation, nucleophilic substitution, and cyclization steps. nih.govacs.org For example, a three-component, one-pot approach has been developed for synthesizing functionalized quinolones. nih.gov Another reported one-pot method for producing 2-arylquinoline-4-carboxylic acids involves the reaction of anilines, various benzaldehydes, and pyruvic acid in the presence of a novel sulfonic acid-functionalized catalyst under solvent-free conditions. This method is noted for its high yields (84-93%) and short reaction times (12-30 min).

While a direct one-pot synthesis of 4-hydroxyquinoline-5-carboxylic acid via a Gould-Jacobs type reaction has been suggested to result in poor yields asianpubs.org, sequential one-pot methods have shown more promise. A palladium-catalyzed carbonylative Sonogashira cross-coupling reaction between 2-iodoanilines and alkynes, using molybdenum hexacarbonyl as a solid carbon monoxide source, can be performed in a one-pot, two-step sequence at room temperature to yield functionalized 4-quinolones. nih.gov

The development of a one-pot synthesis for the target compound, 4-hydroxyquinoline-5-carbonyl chloride, would likely involve the sequential reaction of a 3-aminobenzoic acid derivative with an appropriate malonic ester, thermal or acid-catalyzed cyclization, and subsequent chlorination of the resulting carboxylic acid, all within a single reaction vessel.

Table 2: Research Findings on One-Pot Quinolone Synthesis

NHC-Catalyzed Synthesis

N-Heterocyclic carbenes (NHCs) have become powerful organocatalysts for a wide array of organic transformations. Their application in quinoline synthesis, however, primarily focuses on the construction and functionalization of the pyridine (B92270) ring part of the scaffold. researchgate.netmdpi.com

One established method is the NHC-catalyzed synthesis of quinoline-4-ones from 2-aminobenzaldehydes and α-halogenated ketones. mdpi.com The proposed mechanism involves the NHC attacking the aldehyde to form a homoenolate intermediate, which then reacts with the ketone, followed by intramolecular heterocyclization and dehydration to yield the quinolin-4-one product. mdpi.com This approach, like the classic Friedländer annulation, builds the pyridine ring onto a pre-existing, substituted aniline precursor. Therefore, to synthesize a 5-substituted quinoline, one would need to start with a 3-substituted 2-aminobenzaldehyde.

Another strategy involves the NHC-catalyzed asymmetric [3+3] annulation of 2-bromoenals with 3-hydroxyquinolin-2(1H)-ones to construct chiral quinoline derivatives. rsc.org This showcases the utility of NHCs in creating complex, enantioenriched quinoline structures, though the starting materials are already pre-formed quinolines.

Direct NHC-catalyzed synthesis of a 4-hydroxyquinoline with substitution on the carbocyclic ring (positions 5, 6, 7, or 8) via de novo ring formation is less common. The challenge lies in designing a reaction pathway where the NHC-activated species selectively promotes cyclization at the appropriate position of a benzene ring precursor. More advanced methods for functionalizing the C-5 position of a pre-existing 4-hydroxyquinoline scaffold have utilized directing groups and metal catalysis, such as an O-carbamoyl group at the C-4 position which directs a subsequent functionalization at C-5. chemrxiv.org While highly innovative, this represents a C-H functionalization approach rather than an NHC-catalyzed ring synthesis.

Currently, the application of NHC catalysis to directly generate the 4-hydroxyquinoline-5-carboxylic acid core from simple acyclic precursors remains an area with potential for future development.

Derivatization and Structural Modification Strategies Employing 4 Hydroxyquinoline 5 Carbonyl Chloride

Amidation and Esterification as Diversification Tools

The carbonyl chloride group is a potent acylating agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This reactivity is harnessed to synthesize diverse libraries of carboxamides and esters, which are common motifs in pharmacologically active molecules.

The reaction of 4-Hydroxyquinoline-5-carbonyl chloride with primary or secondary amines is a straightforward and efficient method for the synthesis of 4-hydroxyquinoline-5-carboxamides. This reaction, often referred to as amidation, typically proceeds under mild conditions, often at room temperature in the presence of a base to neutralize the hydrogen chloride byproduct. fishersci.co.ukyoutube.com The versatility of this reaction allows for the introduction of a wide array of substituents by simply varying the amine reactant.

The general reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. Subsequent elimination of a chloride ion yields the stable amide product. youtube.com This method's efficiency and broad substrate scope make it a powerful tool for generating chemical diversity. For instance, a one-pot chlorination and amide formation can be achieved by treating the corresponding carboxylic acid with thionyl chloride, followed by the reaction of the intermediate acid chloride with an amine. acs.org

Table 1: Illustrative Examples of Amidation Reactions

Amine Reactant Resulting Carboxamide Substituent Potential Significance
Aniline (B41778) N-phenyl Introduction of an aromatic moiety
Benzylamine N-benzyl Incorporation of a flexible linker
Piperidine Piperidin-1-yl Addition of a saturated heterocycle
Morpholine Morpholin-4-yl Introduction of a polar heterocyclic group

Similarly to amidation, this compound can be readily converted to a variety of esters through reaction with alcohols or phenols in a process known as esterification. Acyl chlorides react with alcohols at room temperature in an irreversible reaction to produce an ester. chemguide.co.uk This reaction is often more efficient than the Fischer esterification (reaction with a carboxylic acid), which is slow and reversible. chemguide.co.uk

The reaction with phenols is also feasible, although sometimes slower than with aliphatic alcohols. To enhance the reaction rate, the phenol can be converted to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide. chemguide.co.uklibretexts.org This approach allows for the synthesis of aryl esters, expanding the structural diversity of the resulting compounds. The use of acyl chlorides provides a high-yield pathway to esters under mild conditions. nih.gov

Table 2: Representative Esterification Reactions

Alcohol/Phenol Reactant Resulting Ester Group Compound Class
Ethanol (B145695) Ethyl ester Aliphatic ester
Phenol Phenyl ester Aromatic ester
Benzyl alcohol Benzyl ester Arylalkyl ester
tert-Butanol tert-Butyl ester Sterically hindered ester

Functionalization of the Quinoline (B57606) Ring System

The introduction of alkyl and aryl groups onto the quinoline core can be achieved through various modern synthetic methods. Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose, allowing for the formation of carbon-carbon bonds under relatively mild conditions. nih.govnih.gov For instance, the arylation of quinolone systems can be accomplished using aryl boronic acids in the presence of a palladium catalyst. nih.govnih.gov

Furthermore, directed C-H functionalization has emerged as a powerful strategy to selectively introduce substituents at various positions on the quinoline ring. chemrxiv.org The 4-hydroxy group (or its tautomeric 4-oxo form) can act as a directing group, guiding the introduction of new functional groups to specific positions, such as C-5. chemrxiv.org These methods provide access to a wide range of substituted quinolines that would be difficult to synthesize through traditional methods. organic-chemistry.org

Electrophilic aromatic substitution reactions, such as halogenation and nitration, provide routes to further functionalize the benzene (B151609) portion of the quinoline ring. The position of substitution is dictated by the directing effects of the existing substituents.

Halogenation: The halogenation of hydroxyquinolines can be highly regioselective. For example, enzymatic chlorination of various hydroxyquinoline isomers has shown that the chlorine atom is typically introduced at the position ortho to the hydroxyl group. usu.edu Chemical methods for halogenation, such as electrophilic cyclization of N-(2-alkynyl)anilines using iodine or bromine, can also yield halogen-substituted quinolines. nih.gov

Nitration: The nitration of 4-hydroxyquinoline (B1666331) has been shown to occur on the benzene ring. Studies on the kinetics and products of nitration in sulfuric acid indicate that the 4-hydroxy group activates the ring towards electrophilic attack, primarily at the C-6 and C-8 positions. rsc.org The precise regioselectivity can be influenced by the reaction conditions and the presence of other substituents on the quinoline ring. rsc.org

Table 3: Regioselectivity in Electrophilic Substitution

Reaction Reagents Major Product Position(s)
Halogenation Enzymatic (Halogenase) Ortho to -OH group usu.edu
Nitration HNO₃ / H₂SO₄ C-6 and C-8 rsc.org

Annulation reactions involve the construction of a new ring fused onto the existing quinoline scaffold, leading to the formation of more complex polycyclic heterocyclic systems. These reactions significantly increase the structural complexity and can lead to the discovery of novel biological activities.

Various strategies have been developed for the synthesis of fused quinolines. rsc.org These include tandem radical cyclizations and metal-catalyzed annulation reactions. nih.gov For example, the reaction of 4-hydroxyquinoline derivatives with alkynes in the presence of ruthenium or rhodium catalysts can lead to the formation of fused pyran ring systems. chemrxiv.org These cascade reactions allow for the rapid assembly of complex molecular architectures from simpler starting materials, providing access to carbocyclic and heterocyclic fused quinolines. nih.govresearchgate.netacs.org

Exploration of Hybrid Molecules and Conjugates

The strategic derivatization of the 4-hydroxyquinoline scaffold at the 5-position, via its carbonyl chloride derivative, opens avenues for the creation of novel molecular entities with potentially enhanced or synergistic biological activities. This section explores the synthetic strategies employed to generate hybrid molecules and conjugates by linking this compound to other pharmacologically significant structures.

Attachment to Other Privileged Scaffolds

The conjugation of this compound with other privileged scaffolds is a contemporary strategy in medicinal chemistry to develop hybrid molecules. These hybrids aim to combine the therapeutic advantages of both parent molecules, potentially leading to improved efficacy, better target selectivity, or novel mechanisms of action. The reactive nature of the carbonyl chloride group makes it an ideal functional handle for forming stable amide bonds with amine-functionalized privileged structures.

Privileged scaffolds are molecular frameworks that are known to bind to multiple biological targets. By attaching the 4-hydroxyquinoline-5-moiety to such scaffolds, researchers can explore new chemical space and generate compounds with unique pharmacological profiles. The synthesis of these conjugates typically involves a straightforward acylation reaction where the amine-containing privileged scaffold acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound.

While specific examples directly citing the use of this compound are not abundant in publicly accessible literature, the synthesis of 4-hydroxyquinoline-5-carboxamides is documented, implying the utility of the corresponding carbonyl chloride as a reactive intermediate. For instance, patent literature describes the synthesis of 4-hydroxyquinoline-5-carboxamide, which serves as a precursor for more complex molecules. epdf.pubgoogle.com The general synthetic approach is versatile and can be adapted to a wide range of amine-containing scaffolds.

The choice of the privileged scaffold for conjugation is diverse and is often guided by the therapeutic area of interest. Potential scaffolds for conjugation could include, but are not limited to:

Piperazine and Piperidine Derivatives: These saturated heterocycles are prevalent in many approved drugs and are known to interact with a variety of receptors and enzymes.

Benzimidazole and Benzothiazole Moieties: These bicyclic heterocyclic systems are key components of numerous bioactive compounds with a broad spectrum of activities.

Amino Acid and Peptide Fragments: Conjugation to these biomolecules can enhance cell permeability and target specificity.

The successful synthesis of such hybrid molecules would yield novel compounds where the distinct pharmacophoric features of the 4-hydroxyquinoline core and the attached privileged scaffold are merged into a single chemical entity.

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful approach to systematically explore chemical space by creating libraries of structurally diverse small molecules. cam.ac.uk this compound is a valuable building block for DOS due to its inherent functionality and the potential for introducing multiple points of diversity. The quinoline ring itself is a privileged structure in medicinal chemistry, and its functionalization is a key strategy in drug discovery. tandfonline.comnih.govrsc.orgnih.gov

Strategies for incorporating this compound into a DOS workflow can be envisioned in several ways:

Appendage Diversity: This is the most direct application, where a common core, the this compound, is reacted with a diverse library of amines. This approach generates a library of compounds with a constant 4-hydroxyquinoline-5-carboxamide core but with varied peripheral groups. The physicochemical and biological properties of the resulting molecules can be systematically tuned by altering the nature of the amine building blocks.

Scaffold Diversity: More advanced DOS strategies could utilize the 4-hydroxyquinoline core as a starting point for the construction of more complex and diverse molecular scaffolds. While the primary reactivity of the carbonyl chloride is amide bond formation, subsequent intramolecular reactions could be designed to create novel polycyclic systems. For example, if the coupled amine contains another reactive functional group, a post-acylation cyclization could lead to the formation of new heterocyclic rings fused to the quinoline scaffold.

Stereochemical Diversity: By employing chiral amines in the acylation reaction, stereochemical diversity can be introduced into the molecule library. This is particularly relevant as the three-dimensional arrangement of atoms is crucial for biological activity.

The functionalization of the quinoline ring at various positions has been a topic of extensive research, highlighting its importance as a versatile scaffold for generating molecular diversity. nih.govresearchgate.netresearchgate.net Although specific DOS libraries based on this compound are not extensively reported, the principles of DOS can be readily applied to this promising building block. The combination of the privileged 4-hydroxyquinoline core with the reactive carbonyl chloride handle at the 5-position provides a solid foundation for the generation of novel compound libraries with the potential for discovering new biologically active agents.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Hydroxyquinoline 5 Carbonyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, offering insights into the connectivity and chemical environment of atoms.

Proton (¹H) NMR for Structural Elucidation and Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of protons in a molecule. In the case of 4-Hydroxyquinoline-5-carbonyl chloride derivatives, the chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the hydroxyl, carbonyl chloride, and quinoline (B57606) nitrogen groups.

The ¹H NMR spectrum of the parent 4-hydroxyquinoline (B1666331) shows distinct signals for its protons. chemicalbook.com For a 5-substituted derivative like this compound, the electron-withdrawing nature of the carbonyl chloride group at the C-5 position would be expected to deshield the adjacent protons, causing their signals to appear at a lower field (higher ppm value).

Expected ¹H NMR Data for this compound:

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-27.9 - 8.2d~5.0
H-36.2 - 6.5d~5.0
H-67.8 - 8.1t~8.0
H-77.5 - 7.8d~8.0
H-88.3 - 8.6d~8.0
4-OH11.0 - 12.0br s-

Note: These are predicted values based on known data for 4-hydroxyquinoline and the expected electronic effects of a 5-carbonyl chloride substituent. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule, providing a map of the carbon skeleton. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment of each carbon atom.

The carbonyl carbon of the acyl chloride group in this compound is expected to resonate at a characteristic downfield position, typically in the range of 165-175 ppm. The carbons of the quinoline ring will also show shifts influenced by the substituents. chemicalbook.com

Expected ¹³C NMR Data for this compound:

CarbonExpected Chemical Shift (ppm)
C-2140 - 145
C-3110 - 115
C-4175 - 180
C-4a140 - 145
C-5130 - 135
C-6135 - 140
C-7120 - 125
C-8125 - 130
C-8a145 - 150
C=O (carbonyl chloride)165 - 175

Note: These are predicted values based on known data for 4-hydroxyquinoline and related derivatives. Actual experimental values may vary.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and determining the connectivity within a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the quinoline ring, such as between H-2 and H-3, H-6 and H-7, and H-7 and H-8. researchgate.netresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For instance, in this compound, HMBC would show correlations from H-6 and H-8 to the carbonyl carbon at the 5-position, confirming its location. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. frontiersin.org This is a critical step in the identification of a new or synthesized molecule. For this compound (C₁₀H₆ClNO₂), the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition.

Expected HRMS Data for this compound:

IonCalculated Exact Mass
[M+H]⁺208.0160
[M+Na]⁺230.0079

Note: These values are calculated based on the elemental composition C₁₀H₆ClNO₂.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. uab.cat It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. ESI-MS is therefore highly effective for determining the molecular weight of 4-hydroxyquinoline derivatives. thieme-connect.com The technique can be coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures. nih.gov

The ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The isotopic pattern of this peak would also be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical technique for assessing the purity and analyzing volatile components of this compound and its derivatives. This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying trace impurities that may be volatile or semi-volatile.

In a typical GC-MS analysis, the sample is first vaporized and introduced into a capillary column. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase. For quinoline derivatives, a non-polar or medium-polarity column, such as one with a phenyl-substituted stationary phase, is often employed.

Following separation in the GC column, the eluted compounds enter the mass spectrometer, where they are ionized, typically through electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is highly characteristic of a molecule's structure. For the quinoline core, characteristic ion peaks are observed at m/z values of 129 (molecular ion), 102, and 77, which correspond to the fragmentation of the heterocyclic and benzene (B151609) rings. The mass spectrum of this compound would be expected to show a distinct molecular ion peak and additional fragments corresponding to the loss of the carbonyl chloride group (-COCl) and other subsequent fragmentations. The presence of unexpected peaks in the chromatogram or mass spectra can indicate the presence of impurities, such as residual starting materials or by-products from synthesis.

The table below outlines a typical set of GC-MS parameters for the analysis of quinoline derivatives.

ParameterSpecificationPurpose
Column Type Capillary column (e.g., DB-5ms)Provides high-resolution separation of volatile compounds.
Injector Temperature 250-280 °CEnsures rapid vaporization of the sample without degradation.
Oven Program Ramped temperature, e.g., 100 °C to 280 °CSeparates compounds based on their boiling points and column interactions.
Carrier Gas HeliumInert mobile phase for carrying the sample through the column.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Analyzer QuadrupoleScans and detects ions based on their mass-to-charge ratio.
Detector Electron MultiplierAmplifies the ion signal for sensitive detection.

This technique is particularly useful for identifying residual solvents or volatile by-products from the synthesis of the target compound, ensuring its purity meets the required specifications for further use. researchgate.net

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and particularly Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable, non-destructive techniques for the structural elucidation of this compound. By measuring the absorption of infrared radiation by the molecule's bonds, FT-IR provides a unique "fingerprint" that allows for the identification of key functional groups.

The FT-IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent functional groups. The identification of these bands confirms the presence of the hydroxyl, carbonyl, and carbon-chlorine moieties, as well as the quinoline core.

Hydroxyl (O-H) Group: A broad and strong absorption band is typically observed in the region of 3200-3550 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules in the solid state.

Carbonyl (C=O) Group: The carbonyl group of the acyl chloride (-COCl) gives rise to a very strong and sharp absorption peak. libretexts.org Due to the electron-withdrawing effect of the chlorine atom, this peak is found at a relatively high wavenumber, typically in the range of 1740-1780 cm⁻¹. ucla.edu This is one of the most easily identifiable peaks in the spectrum.

Aromatic Ring (C=C and C-H): The quinoline ring structure exhibits several characteristic absorptions. Aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ region. Aromatic C-H stretching is observed as weaker bands above 3000 cm⁻¹.

Carbon-Chlorine (C-Cl) Bond: The stretching vibration of the C-Cl bond is typically found in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹. This absorption can sometimes be difficult to assign definitively due to the presence of other bands in this region.

The following table summarizes the expected characteristic IR absorption bands for this compound. ucla.eduthieme-connect.comvscht.cz

Functional GroupType of VibrationCharacteristic Absorption (cm⁻¹)Intensity
HydroxylO-H Stretch3200 - 3550Strong, Broad
Carbonyl ChlorideC=O Stretch1740 - 1780Strong, Sharp
Aromatic RingC=C Stretch1500 - 1600Medium
Aromatic C-HC-H Stretch3000 - 3100Weak to Medium
Acyl ChlorideC-Cl Stretch600 - 800Medium

These characteristic peaks provide clear evidence for the successful synthesis and structural integrity of the this compound molecule.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

HPLC is a premier technique for determining the purity of non-volatile compounds like this compound with high accuracy and precision. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. nih.gov

In a typical RP-HPLC setup, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase, most commonly a C18 (octadecylsilyl) silica-based column. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds. sielc.com An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of the hydroxyl and quinoline nitrogen atoms. sielc.com Detection is commonly performed using a UV-Vis detector, as the quinoline ring system possesses a strong chromophore that absorbs UV light, typically in the 250-300 nm range. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

A representative set of HPLC conditions for the analysis of hydroxyquinoline derivatives is presented below.

ParameterSpecificationRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Standard reversed-phase column for separation of moderately polar compounds.
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in WaterA polar mobile phase for elution, with acid to improve peak shape.
Elution Mode Isocratic or GradientIsocratic for simple mixtures; gradient for complex samples with varying polarities.
Flow Rate 1.0 mL/minA typical analytical flow rate for standard bore columns.
Detection UV at 250 nmHigh sensitivity for the quinoline chromophore. sielc.com
Column Temperature 30 °CEnsures reproducible retention times. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of chemical reactions in real-time. thieme.de For the synthesis of this compound derivatives, TLC can be used to track the consumption of the starting material and the formation of the desired product.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (e.g., silica gel on aluminum). Alongside it, spots of the pure starting material and a "co-spot" (containing both starting material and reaction mixture) are applied. libretexts.org The plate is then developed in a suitable solvent system (mobile phase), which is typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). The separation occurs as the mobile phase moves up the plate by capillary action, with different components traveling at different rates based on their polarity and affinity for the stationary phase.

The progress of the reaction is observed by visualizing the spots under UV light. youtube.com

Start of Reaction: A strong spot corresponding to the starting material will be visible in the reaction mixture lane, with a similar retention factor (Rf) to the pure starting material spot.

During Reaction: The spot for the starting material will diminish in intensity, while a new spot, corresponding to the product, will appear at a different Rf value.

Completion of Reaction: The spot for the starting material will completely disappear from the reaction mixture lane, indicating that it has been fully consumed. libretexts.org

This qualitative assessment allows a chemist to determine the optimal reaction time and to know when to proceed with the work-up and purification steps. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid crystalline state. For this compound and its derivatives, this technique provides unambiguous proof of structure, including bond lengths, bond angles, and torsional angles. It also reveals crucial information about the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the material. bohrium.com

The process requires growing a suitable single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the electrons of the atoms in the crystal is collected and analyzed. The data is then used to generate an electron density map, from which the positions of the individual atoms can be determined and the molecular structure can be refined. helsinki.fi

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as other 4-hydroxyquinoline derivatives, provides insight into the expected structural features. For example, the crystal structure of 4-hydroxy-1-methylquinolin-2(1H)-one reveals strong intermolecular O-H···O hydrogen bonds that form one-dimensional polymeric chains in the crystal lattice. bohrium.comhelsinki.fi Similar hydrogen bonding involving the 4-hydroxyl group would be expected in the crystal structure of this compound.

The table below presents representative crystallographic data for a related 4-hydroxyquinoline derivative to illustrate the type of information obtained from an X-ray diffraction experiment. helsinki.fi

ParameterExample Data (4-hydroxy-1-methylquinolin-2(1H)-one)
Chemical Formula C₁₀H₉NO₂
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.3 Å, b = 7.9 Å, c = 13.0 Å, β = 104°
Volume 827 ų
Calculated Density 1.41 g/cm³
Key Intermolecular Interaction O-H···O Hydrogen Bonding

This detailed structural information is invaluable for understanding the molecule's conformation, reactivity, and physical properties in the solid state.

UV-Vis Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy is a pivotal analytical technique for elucidating the electronic structure of 4-hydroxyquinoline derivatives, including this compound. The absorption of ultraviolet and visible light by these molecules promotes electrons from lower energy ground states to higher energy excited states. The wavelengths at which absorption occurs and the intensity of these absorptions are directly related to the molecule's electronic makeup, providing valuable insights into its conjugation, aromaticity, and the nature of its electronic transitions.

The electronic spectrum of the 4-hydroxyquinoline core is characterized by complex absorption bands in the UV region, typically between 200 and 400 nm, arising from π→π* transitions within the aromatic system. The position and intensity of these bands are highly sensitive to the nature and position of substituents on the quinoline ring, as well as to environmental factors like solvent polarity and pH.

In neutral aqueous solutions, the 4-hydroxyquinoline scaffold predominantly exists in its keto tautomeric form, known as 4-quinolone. This tautomerism significantly influences the electronic absorption profile. The parent 4-hydroxyquinoline, for instance, exhibits absorption maxima at approximately 232, 317, and 330 nm. nih.gov The introduction of a carbonyl chloride group at the C-5 position, as in this compound, is expected to modulate these transitions. The carbonyl group acts as a chromophore and an electron-withdrawing group, which can lead to shifts in the absorption maxima (λmax).

Detailed research findings on closely related analogues provide a framework for understanding the electronic structure of this compound. The electronic transitions are primarily of two types: high-intensity π→π* transitions associated with the quinoline ring system and lower-intensity n→π* transitions associated with the non-bonding electrons of the nitrogen atom and the oxygen atoms of the hydroxyl and carbonyl chloride groups. The electron-withdrawing nature of the -COCl group at the 5-position can influence the energy of these transitions, potentially causing a bathochromic (red) or hypsochromic (blue) shift of the π→π* bands compared to the unsubstituted 4-hydroxyquinoline.

The effect of substituents on the UV-Vis spectra of quinoline derivatives is well-documented. For example, studies on other 5-substituted hydroxyquinolines, such as 8-hydroxyquinoline-5-carbaldehyde, provide insight into the electronic effects of a carbonyl-containing group at this position. The analysis of such derivatives, often supported by theoretical calculations like Time-Dependent Density Functional Theory (TD-DFT), helps in assigning the observed absorption bands to specific electronic transitions. spectrabase.com

The tables below present UV-Vis spectral data for 4-hydroxyquinoline and a related derivative to illustrate the typical absorption regions and the influence of substitution on the electronic spectra.

Table 1: UV-Vis Spectral Data for 4-Hydroxyquinoline

λmax (nm)Solvent/ConditionReference
232Not Specified nih.gov
317Not Specified nih.gov
330Not Specified nih.gov
~316Neutral (pH 7.2) Aqueous Solution researchgate.net

This interactive table provides the absorption maxima for the parent compound, 4-hydroxyquinoline.

Table 2: UV-Vis Spectral Data for a Related Quinoline Derivative

Compoundλmax (nm)log εSolvent
8-Hydroxy-2-methylquinoline-5,7-dicarbaldehyde4292.86Methanol
3503.27Methanol
2863.65Methanol
2674.03Methanol
2483.83Methanol
2074.09Methanol

This interactive table showcases the absorption maxima (λmax) and molar absorptivity (log ε) for a quinoline derivative with carbonyl substituents, providing a comparative basis for understanding the electronic transitions in this compound. Data sourced from a study by Gzella et al. researchgate.net

Applications of 4 Hydroxyquinoline 5 Carbonyl Chloride in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The rigid quinoline (B57606) framework combined with the reactive carbonyl chloride handle makes 4-Hydroxyquinoline-5-carbonyl chloride an adept precursor for synthesizing larger, more complex heterocyclic structures, including macrocycles and fused polycyclic systems.

Nitrogen-containing macrocycles are a class of compounds with significant interest due to their diverse applications as catalysts, sensors, and receptors for small molecules researchgate.netnih.gov. The synthesis of these structures often involves the condensation of difunctional building blocks under high-dilution conditions.

This compound is an ideal candidate for incorporation into such macrocycles. The acyl chloride group can readily react with the terminal amino groups of a long-chain diamine or polyamine to form stable amide bonds. By reacting this compound with a suitable diamine, a macrocyclic polyamide can be formed, embedding the quinoline unit within the larger ring structure. This strategy is a cornerstone of synthetic macrocycle chemistry researchgate.netmdpi.com. The resulting macrocycle would possess a pre-organized cavity, with the quinoline nitrogen and the amide carbonyls capable of acting as donor atoms for ion binding researchgate.net.

Table 1: Potential Macrocyclization Reaction

Reactant 1 Reactant 2 Resulting Linkage Macrocycle Class
This compound Aliphatic Diamine (e.g., 1,6-hexanediamine) Amide Polyamide Macrocycle

This table illustrates the potential synthetic utility based on established chemical principles for macrocycle formation.

The development of novel polycyclic aromatic compounds is a continuous goal in materials science and medicinal chemistry. The 4-hydroxyquinoline (B1666331) scaffold can be expanded by building additional rings onto the core structure. The carbonyl chloride at the C5 position serves as a strategic anchor point for such constructions.

One potential pathway involves an intramolecular Friedel-Crafts-type acylation. Under Lewis acid catalysis, the acyl chloride could cyclize onto the C6 position of the quinoline ring, forming a new six-membered ketone ring and thus creating a fused polycyclic system. Alternatively, the carbonyl chloride can be used in multicomponent reactions. For instance, condensation with a dinucleophile, such as a 1,2-phenylenediamine, could lead to the formation of a new fused diazepine ring. Such strategies are employed in the synthesis of complex heterocyclic systems like pyrimido[4,5-b]quinolines from functionalized quinoline precursors nih.gov.

Precursor for Specialty Reagents and Ligands

The dual functionality of this compound allows for its conversion into a variety of specialized molecules, including chiral ligands for catalysis and monomers for advanced polymers.

The creation of effective chiral ligands is paramount for asymmetric catalysis, which enables the selective synthesis of a single enantiomer of a chiral molecule. The 4-hydroxyquinoline core provides a rigid scaffold, a desirable feature for a ligand backbone. This compound can be readily derivatized to introduce chirality.

By reacting the carbonyl chloride with a chiral amine or a chiral alcohol, a stereocenter can be appended to the C5 position via an amide or ester linkage. The resulting molecule, possessing the quinoline nitrogen, the C4-hydroxyl group, and the heteroatoms of the newly formed amide/ester, has the potential to act as a tridentate (N, O, O) chiral ligand. Such ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction.

Table 2: Design Strategy for Chiral Ligands

Chiral Reagent Linkage Type Potential Coordination Sites
(R)-1-Phenylethylamine Amide Quinoline-N, Hydroxyl-O, Amide-O
(S)-Proline methyl ester Amide Quinoline-N, Hydroxyl-O, Amide-O, Ester-O

This table outlines a conceptual approach to synthesizing potential chiral ligands from this compound.

Polymers with heterocyclic units in their backbone often exhibit enhanced thermal stability and unique material properties. The bifunctional nature of this compound makes it a suitable monomer for step-growth polymerization.

The molecule contains both an electrophilic site (the acyl chloride) and a nucleophilic site (the phenolic hydroxyl group). It can, therefore, undergo polycondensation reactions. For example, reaction with a diamine would lead to the formation of a polyamide, while reaction with a diol would produce a polyester. In these polymers, the rigid and planar 4-hydroxyquinoline unit would be regularly incorporated into the polymer chain, potentially imparting high thermal stability and specific optoelectronic properties to the resulting material. This approach is analogous to the synthesis of high-performance polymers from other rigid, bifunctional monomers researchgate.net.

Role in Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological functions and accelerate drug discovery nih.govcam.ac.uk. DOS strategies often begin with a core scaffold that allows for the introduction of complexity and diversity in a controlled manner mdpi.com. The 4-hydroxyquinoline scaffold is an excellent template for building such libraries due to its privileged nature and multiple sites for functionalization mdpi.comchemrxiv.org.

This compound is an ideal starting point for a "build/couple" DOS strategy. The highly reactive carbonyl chloride at the C5 position allows for the facile coupling of a wide array of building blocks. By reacting the core scaffold with a diverse collection of amines or alcohols, a large library of amides or esters can be generated with minimal synthetic effort. This introduces "appendage diversity," where the properties of the final molecules are tuned by the different R-groups attached to the core. This method of using a medicinally relevant template to generate a library of derivatives is a powerful tool in chemical biology and drug discovery chemrxiv.org.

Table 3: Example of a DOS Library Generation

Core Scaffold Reactive Site Coupling Partners (Examples) Resulting Functional Group Diversity Type
4-Hydroxyquinoline C5-Carbonyl Chloride Library of primary/secondary amines Amide Appendage
4-Hydroxyquinoline C5-Carbonyl Chloride Library of alcohols/phenols Ester Appendage

This table summarizes how this compound can be used to rapidly generate a diverse library of compounds.

Scaffold for Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful strategy used to synthesize a large number of different but structurally related molecules in a systematic and efficient manner. The core principle involves combining a set of chemical building blocks in all possible combinations. The 4-hydroxyquinoline moiety serves as an excellent central scaffold for such approaches, and the presence of the 5-carbonyl chloride group is key to its utility.

The carbonyl chloride is a highly reactive acylating agent that can readily undergo nucleophilic substitution reactions with a wide array of nucleophiles. This reactivity allows for the straightforward attachment of diverse side chains and functional groups to the quinoline core. By reacting this compound with a library of amines, alcohols, or thiols, chemists can generate extensive libraries of corresponding amides, esters, and thioesters, respectively.

Table 1: Representative Reactions for Combinatorial Library Synthesis

Reaction Type Nucleophile Resulting Functional Group
Amidation Primary/Secondary Amine (R-NH₂) Amide (-CONH-R)
Esterification Alcohol (R-OH) Ester (-COO-R)
Thioesterification Thiol (R-SH) Thioester (-COS-R)

This parallel synthesis approach, where multiple reactions are run simultaneously, allows for the rapid generation of hundreds or thousands of unique compounds from a single scaffold. Each compound retains the core 4-hydroxyquinoline structure but possesses a unique substituent at the 5-position, systematically exploring the structure-activity relationship (SAR) of this region of the molecule.

Generation of Chemically Diverse Compound Collections

Beyond simple derivatization at the 5-position, the 4-hydroxyquinoline scaffold offers multiple sites for chemical modification, enabling the generation of highly complex and three-dimensional compound collections through diversity-oriented synthesis (DOS). chemrxiv.org The goal of DOS is to create libraries of compounds with a high degree of structural diversity, populating chemical space with novel molecular architectures. chemrxiv.orgnih.govcam.ac.ukmdpi.com

Research has demonstrated the power of a programmed, site-selective functionalization of the 4-hydroxyquinoline template to build substantial chemical diversity. chemrxiv.org This medicinally privileged template has multiple reactive sites that can be targeted for diversity-oriented functionalization. chemrxiv.org A strategy can involve a sequence of reactions that decorate various positions of the quinoline ring system, such as C-2, C-8, C-3, and C-5. chemrxiv.org

For instance, a synthetic campaign might begin with modifications at other positions on the ring before leveraging the 4-hydroxyl group as a directing group to functionalize the C-5 position. chemrxiv.org While direct C-H functionalization at C-5 has been achieved using transition-metal catalysis (e.g., rhodium or ruthenium), converting the resulting C-5 carboxylic acid to this compound provides a gateway to a different set of diversification reactions, primarily acylation-based transformations. chemrxiv.org

Table 2: Potential Sites for Diversification on the 4-Hydroxyquinoline Scaffold

Position Functionalization Strategy Potential Diversity Elements
C-5 Acylation via Carbonyl Chloride Amides, esters, ketones, etc.
C-2 Directed C-H Functionalization Aryl, alkyl, alkenyl groups
C-3 Fries Rearrangement/Carboxamidation Carboxamide derivatives
C-8 Directed C-H Functionalization Halogens, amides, aryl groups
N-1 Alkylation/Arylation Various N-substituents

By combining the derivatization at the 5-position via the carbonyl chloride with orthogonal chemical strategies at other sites, a vast and structurally rich collection of compounds can be assembled. This multi-directional approach ensures that the resulting library explores a wide range of chemical properties and spatial arrangements, increasing the probability of discovering molecules with novel biological activities. chemrxiv.org This method of building a diverse library from a single, programmable scaffold is significantly more efficient than traditional approaches that would require a unique synthetic route for each target compound. chemrxiv.org

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